molecular formula C33H44N4O4 B8552909 tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate

tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate

Cat. No.: B8552909
M. Wt: 560.7 g/mol
InChI Key: MCMXNXJXROJVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate: is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate typically involves multi-step organic reactions. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents.

    Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the isoquinoline ring: This can be done through condensation reactions.

    Final esterification: The tert-butyl ester group is introduced in the final step, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Use of high-pressure reactors: to facilitate certain reactions.

    Employment of advanced purification techniques: such as chromatography and crystallization.

    Automation and scaling up: of the synthesis process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Acid or base catalysts may be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May produce alcohols or amines.

Scientific Research Applications

tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of heterocyclic compounds with biological systems.

    Medicine: Potential use in drug development due to its complex structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Altering cellular pathways: Influencing metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-[7-{5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl}-3,4-dihydroisoquinolin-2(1H)-yl]acetate
  • tert-butyl 3-[7-{5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl}-3,4-dihydroisoquinolin-2(1H)-yl]butanoate

Uniqueness

The uniqueness of tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C33H44N4O4

Molecular Weight

560.7 g/mol

IUPAC Name

tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate

InChI

InChI=1S/C33H44N4O4/c1-6-28-9-7-8-16-37(28)29-13-12-25(20-27(29)22-39-5)32-34-31(35-41-32)24-11-10-23-14-17-36(21-26(23)19-24)18-15-30(38)40-33(2,3)4/h10-13,19-20,28H,6-9,14-18,21-22H2,1-5H3

InChI Key

MCMXNXJXROJVJV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(CCN(C5)CCC(=O)OC(C)(C)C)C=C4)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Title compound was prepared following general procedure 2 starting from Intermediate 22 (188 mg; 0.6 mmol) and Intermediate 25 (182 mg; 0.6 mmol). The reaction mixture was diluted with EtOAc, washed with water and brine and evaporated under vacuum.
Name
Intermediate 22
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Intermediate 25
Quantity
182 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.